molecular formula C11H16BNO4S B1401313 Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole-2-carboxylate CAS No. 1393827-96-7

Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole-2-carboxylate

Cat. No. B1401313
CAS RN: 1393827-96-7
M. Wt: 269.13 g/mol
InChI Key: OJXGGKMCYIAXHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate is a chemical compound with the molecular formula C13H18BNO4 . It’s commonly used in the preparation of various pharmaceutical and chemical intermediates .


Synthesis Analysis

While specific synthesis methods for your compound aren’t available, similar compounds are often synthesized through borylation reactions .


Molecular Structure Analysis

The molecular structure of similar compounds typically includes a boron atom bonded to two oxygen atoms and a carbon atom, forming a dioxaborolane ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds include a boiling point of 383.9±27.0 °C (Predicted), a density of 1.12, and a pKa of 1.68±0.12 (Predicted) .

Scientific Research Applications

Organic Synthesis

This compound is an important intermediate in organic synthesis . It can be synthesized through nucleophilic and amidation reactions . It is used in the synthesis of various other compounds due to its high stability, low toxicity, and high reactivity in various transformation processes .

Drug Development

In the field of drug development, boronic acid compounds like this are usually used as enzyme inhibitors or specific ligand drugs . They have applications in treating tumors and microbial infections .

Anticancer Drugs

Boric acid compounds can also be used in the development of anticancer drugs . They have shown potential in treating various types of cancers .

Fluorescent Probes

These compounds can also be used as fluorescent probes to identify hydrogen peroxide, sugars, copper and fluoride ions, and catecholamines . This makes them useful in various diagnostic applications .

Drug Carriers

Boronic ester bonds, like those in this compound, are widely used in the construction of stimulus-responsive drug carriers . These carriers can load anti-cancer drugs, insulin, and genes . The drug is loaded onto the carrier through covalent or non-covalent interactions, and the formation and rupture of the boronic ester bond in different environments is used to achieve controlled drug release .

Polymer Synthesis

This compound is employed in the synthesis of novel copolymers based on benzothiadiazole and electron-rich arene units . These copolymers have unique optical and electrochemical properties .

Safety and Hazards

Similar compounds can be harmful by inhalation, in contact with skin, and if swallowed . Always handle with appropriate safety precautions.

Future Directions

The future directions for this compound would likely depend on the specific field and application it’s being used in. In general, compounds like this are often used in the development of new pharmaceuticals and chemical products .

properties

IUPAC Name

methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BNO4S/c1-10(2)11(3,4)17-12(16-10)7-6-13-8(18-7)9(14)15-5/h6H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJXGGKMCYIAXHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(S2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1393827-96-7
Record name methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole-2-carboxylate
Reactant of Route 3
Reactant of Route 3
Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole-2-carboxylate
Reactant of Route 4
Reactant of Route 4
Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole-2-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole-2-carboxylate
Reactant of Route 6
Reactant of Route 6
Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.